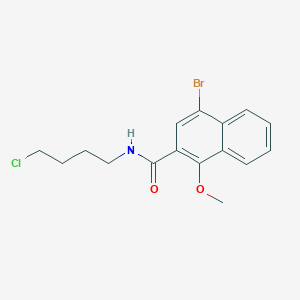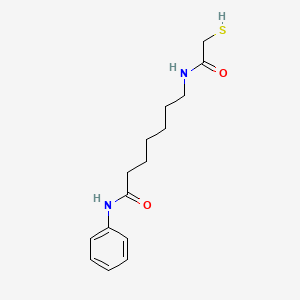
N-Phenyl-7-(2-sulfanylacetamido)heptanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-7-(2-sulfanylacetamido)heptanamide is an organic compound that belongs to the class of fatty amides. These compounds are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine. This compound is characterized by the presence of a phenyl group, a heptanamide chain, and a sulfanylacetamido group, which contribute to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-7-(2-sulfanylacetamido)heptanamide typically involves the reaction of heptanoic acid with an amine to form the heptanamide backbone. The phenyl group is introduced through a substitution reaction, while the sulfanylacetamido group is added via a nucleophilic substitution reaction. The reaction conditions often require the use of a catalyst, such as a palladium complex, and are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is purified using techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-Phenyl-7-(2-sulfanylacetamido)heptanamide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The amide group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-Phenyl-7-(2-sulfanylacetamido)heptanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Phenyl-7-(2-sulfanylacetamido)heptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The sulfanyl group is particularly important for its reactivity and ability to form covalent bonds with target proteins .
Comparación Con Compuestos Similares
Similar Compounds
Heptanamide: A simpler fatty amide without the phenyl and sulfanylacetamido groups.
N-Phenylacetamide: Contains a phenyl group but lacks the heptanamide chain and sulfanyl group.
Sulfanylacetamide: Contains the sulfanyl group but lacks the phenyl and heptanamide components.
Uniqueness
N-Phenyl-7-(2-sulfanylacetamido)heptanamide is unique due to the combination of its phenyl, heptanamide, and sulfanylacetamido groups. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
824970-13-0 |
|---|---|
Fórmula molecular |
C15H22N2O2S |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
N-phenyl-7-[(2-sulfanylacetyl)amino]heptanamide |
InChI |
InChI=1S/C15H22N2O2S/c18-14(17-13-8-4-3-5-9-13)10-6-1-2-7-11-16-15(19)12-20/h3-5,8-9,20H,1-2,6-7,10-12H2,(H,16,19)(H,17,18) |
Clave InChI |
AYGRCXPEUITUKE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CCCCCCNC(=O)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene](/img/structure/B14221119.png)
![Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]-](/img/structure/B14221121.png)
![1-{4-[(E)-Phenyldiazenyl]phenyl}-1H-pyrrole](/img/structure/B14221122.png)
![Piperazine, 1-(3-chlorophenyl)-4-[(3-phenyl-1H-pyrrol-2-yl)carbonyl]-](/img/structure/B14221126.png)
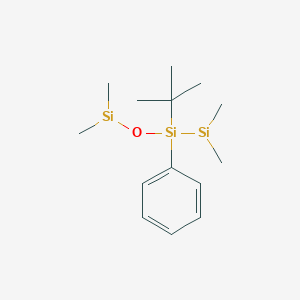
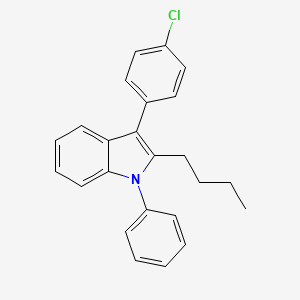
![5-Ethylthieno[2,3-c]pyridin-7(6H)-one](/img/structure/B14221153.png)
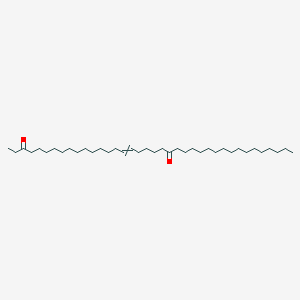
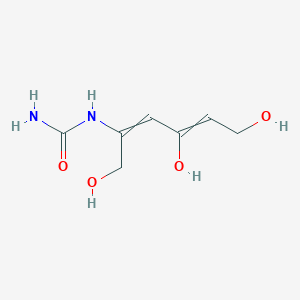
![7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14221173.png)
![5-Amino-3-[4-(propan-2-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14221183.png)
![Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane](/img/structure/B14221190.png)
